(2E,5E)-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
(2E,5E)-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of (2E,5E)-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and pathways involved in the pathogenesis of different diseases. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2E,5E)-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is its potential therapeutic applications in various diseases. It also exhibits good solubility and stability, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its toxicity at higher doses, which needs to be carefully monitored during experiments.
Future Directions
There are several future directions for the research on (2E,5E)-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one. One of the directions is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in detail and identify its target proteins and pathways. Moreover, the development of novel derivatives of this compound with improved efficacy and reduced toxicity is also an area of interest for future research.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its therapeutic potential and develop novel derivatives with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of (2E,5E)-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation reaction between 2-aminothiazole, 2-acetyl-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene] cyclohexanone, and aniline. The reaction is carried out in the presence of a catalyst and a solvent, and the product is obtained after purification.
properties
Molecular Formula |
C19H16N2O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2O3S/c1-12-8-15-16(24-11-23-15)9-13(12)10-17-18(22)21(2)19(25-17)20-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3/b17-10+,20-19? |
InChI Key |
VQOOLBOIAVIGLV-OVZIBMEBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C)OCO2 |
SMILES |
CC1=CC2=C(C=C1C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C)OCO2 |
Canonical SMILES |
CC1=CC2=C(C=C1C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.